

Triphenyl Borate in Frustrated Lewis Pair (FLP) Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenyl borate*

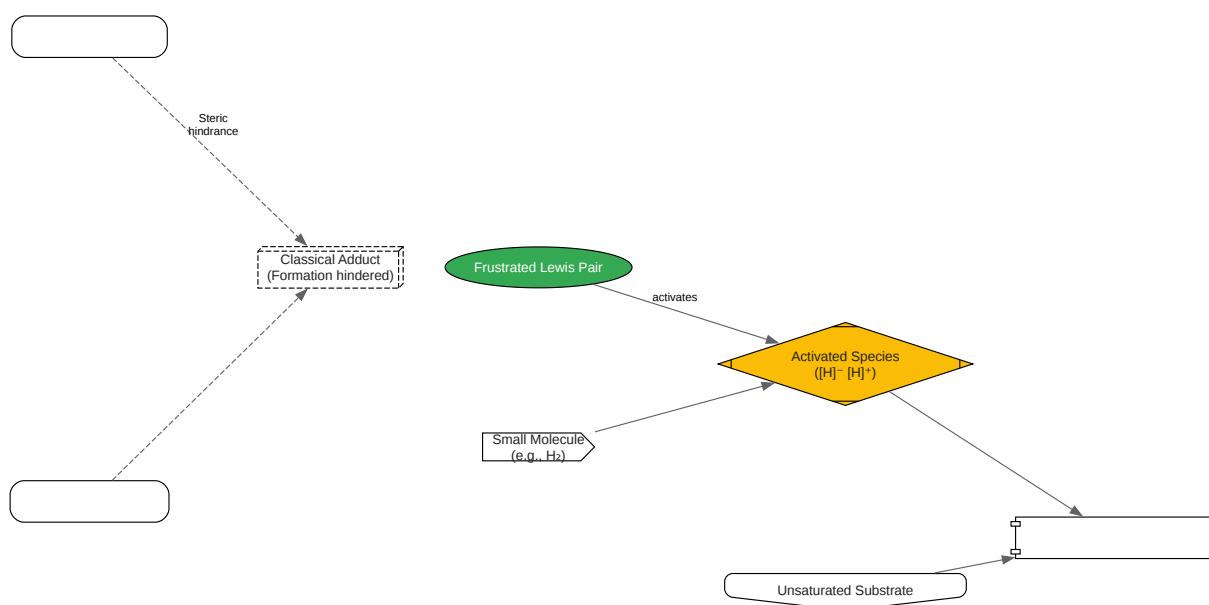
Cat. No.: B123525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **triphenyl borate** as a Lewis acid component in Frustrated Lewis Pair (FLP) chemistry. **Triphenyl borate** (BPh_3), a commercially available and relatively weak Lewis acid, has emerged as a valuable tool in metal-free catalysis, particularly in the activation of small molecules and catalytic reductions. Its lower Lewis acidity compared to highly fluorinated boranes like $B(C_6F_5)_3$ imparts unique reactivity and, in some cases, enhanced tolerance to certain functional groups and moisture.

Overview of Triphenyl Borate in FLP Chemistry


Frustrated Lewis Pairs are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical dative adduct. This "frustration" results in unquenched reactivity that can be harnessed to activate a variety of small molecules, most notably dihydrogen (H_2), carbon dioxide (CO_2), and unsaturated substrates.

In this context, **triphenyl borate** serves as the Lewis acidic component. When paired with a bulky Lewis base, such as a sterically hindered phosphine or amine, it forms an active FLP capable of mediating a range of chemical transformations.

Key Applications:

- Catalytic Hydrogenation: FLPs based on **triphenyl borate** are effective catalysts for the metal-free hydrogenation of polarized unsaturated bonds, such as those in imines and enamines.
- Reductive Amination: **Triphenyl borate**, in combination with a silane reducing agent, catalyzes the reductive amination of aldehydes and ketones, offering a valuable method for C-N bond formation. A key advantage is its tolerance to water and alkylamines.[1]
- Carbon Dioxide Activation and Utilization: BPh₃-based FLPs can activate CO₂ and facilitate its insertion into chemical bonds, opening avenues for CO₂ valorization.[2]

Logical Relationship of FLP Action

[Click to download full resolution via product page](#)

Caption: Conceptual overview of Frustrated Lewis Pair (FLP) formation and action.

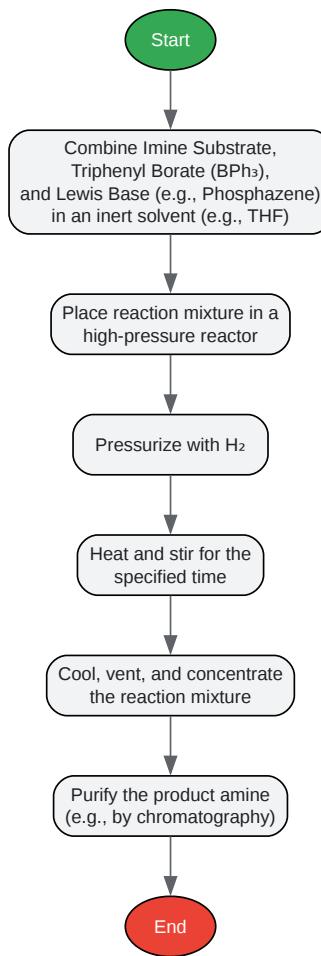
Synthesis of Triphenyl Borate

A straightforward and high-yield synthesis of **triphenyl borate** can be achieved through the reaction of boric acid and phenol.

Protocol 2.1: Synthesis of **Triphenyl Borate**[3]

Materials:

- Boric acid (24.7 g)
- Phenol (188 g)
- Toluene (75 g)
- Reaction vessel equipped with a thermometer, condenser, and a recovery tube.


Procedure:

- Combine boric acid, phenol, and toluene in the reaction vessel.
- Heat the mixture to 155 °C.
- Implement a programmed heating ramp over 5-6 hours, gradually increasing the temperature to 195 °C. A suggested temperature program is as follows:
 - 155 °C for 1 hour
 - 165 °C for 1 hour
 - 175 °C for 1 hour
 - 185 °C for 1 hour
 - 195 °C for 1-2 hours
- During the reaction, water is formed as a byproduct and can be removed by azeotropic distillation with toluene.
- After the reaction is complete, the crude **triphenyl borate** is obtained. Further purification can be achieved by distillation under reduced pressure or recrystallization. This method has been reported to achieve a boric acid conversion rate of over 90%.[\[3\]](#)

Application in Catalytic Hydrogenation of Imines

FLPs comprising **triphenyl borate** and a bulky Lewis base, such as a phosphazene superbase, are effective catalysts for the hydrogenation of imines. The reversibility of H₂ cleavage is a key feature for catalytic turnover.

Experimental Workflow for Imine Hydrogenation

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the FLP-catalyzed hydrogenation of imines.

Protocol 3.1: Catalytic Hydrogenation of N-Benzylideneaniline

This protocol is based on the reported catalytic activity of a BPh₃/phosphazene FLP system.[\[2\]](#)

Materials:

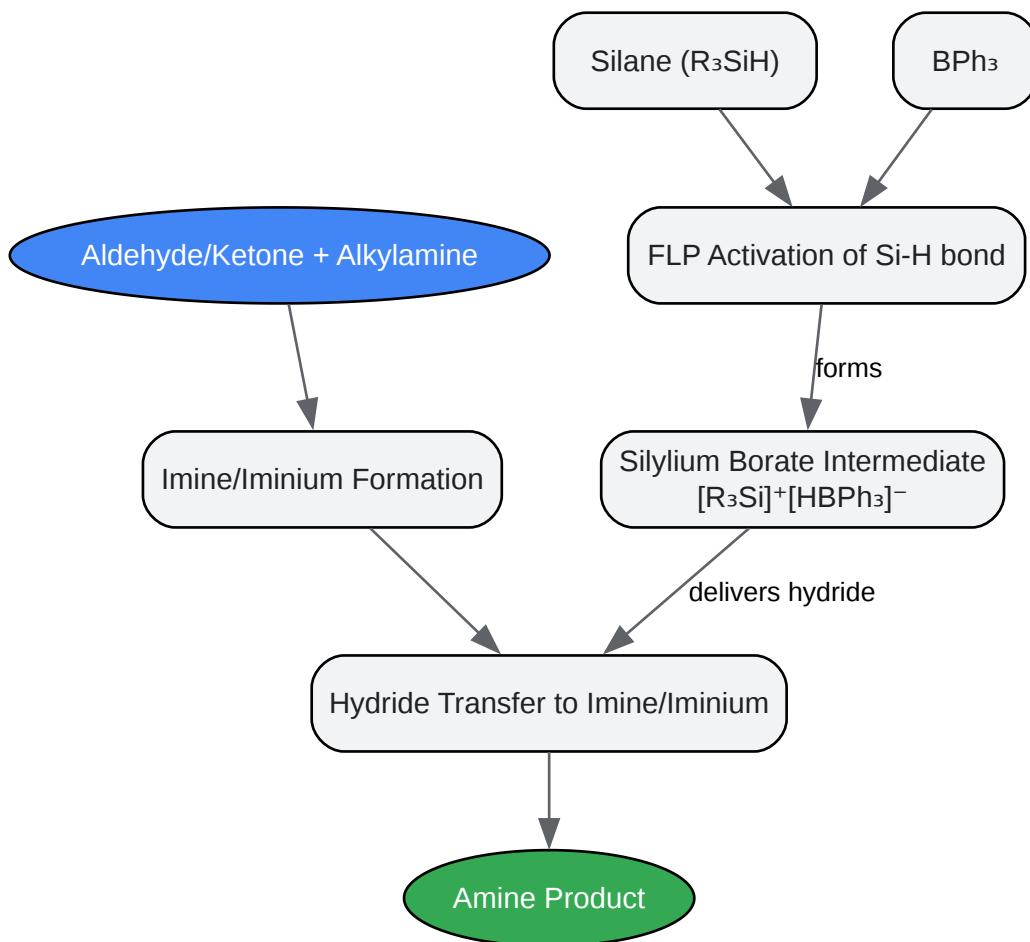
- N-benzylideneaniline
- **Triphenyl borate (BPh₃)**
- Phosphazene base (e.g., P₂-Et)
- Anhydrous THF
- High-pressure reactor (e.g., Parr autoclave)
- H₂ gas

Procedure:

- In a glovebox, charge a glass liner for the high-pressure reactor with N-benzylideneaniline (1.0 mmol), **triphenyl borate** (0.05 mmol, 5 mol%), and the phosphazene base (0.05 mmol, 5 mol%).
- Add anhydrous THF (5 mL) to dissolve the reactants.
- Seal the glass liner inside the high-pressure reactor.
- Remove the reactor from the glovebox and connect it to a hydrogen gas line.
- Purge the reactor with H₂ gas three times.
- Pressurize the reactor to the desired H₂ pressure (e.g., 20-60 bar).
- Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir for the required time (e.g., 24 hours).
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ gas.
- Open the reactor and remove the glass liner.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

- The crude product, N-benzyylaniline, can be purified by column chromatography on silica gel.

Table 1: Hydrogenation of N-Benzylideneaniline using BPh₃/Phosphazene FLP


Entry	Lewis Base	Catalyst Loading (mol%)	H ₂ Pressure (bar)	Temperature (°C)	Time (h)	Conversion (%)
1	Phosphazene	5	60	70	24	Quantitative

Data adapted from the principles described in the literature.[2]

Application in Reductive Amination

Triphenyl borate is a competent catalyst for the reductive amination of aldehydes and ketones using silanes as the reducing agent. A notable advantage of using BPh₃ over more Lewis acidic boranes like B(C₆F₅)₃ is its enhanced tolerance to water and strongly basic alkylamines.[1] This is attributed to the fact that the Brønsted acidic adduct H₂O-BPh₃ does not undergo irreversible deprotonation by aliphatic amines, unlike the corresponding B(C₆F₅)₃ adduct.[1]

Mechanism of BPh₃-Catalyzed Reductive Amination

[Click to download full resolution via product page](#)

Caption: Simplified mechanism for BPh₃-catalyzed reductive amination with silanes.

Protocol 4.1: General Procedure for Reductive Amination of Aldehydes with Alkylamines[\[1\]](#)

Materials:

- Aldehyde (1.0 mmol)
- Alkylamine (1.2 mmol)
- **Triphenyl borate** (BPh₃, 0.05 mmol, 5 mol%)
- Silane (e.g., phenylsilane, 1.2 mmol)
- Anhydrous solvent (e.g., toluene or CH₂Cl₂)

- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol), alkylamine (1.2 mmol), and anhydrous solvent (5 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add **triphenyl borate** (0.05 mmol, 5 mol%) to the mixture.
- Add the silane (1.2 mmol) dropwise to the reaction mixture.
- Stir the reaction at room temperature for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired amine.

Table 2: Substrate Scope for BPh₃-Catalyzed Reductive Amination

Entry	Carbonyl Compound	Amine	Silane	Yield (%)
1	Benzaldehyde	Benzylamine	PhSiH ₃	>95
2	4-Methoxybenzaldehyde	n-Butylamine	PhSiH ₃	92
3	Cyclohexanecarboxaldehyde	Piperidine	PhSiH ₃	85
4	Acetophenone	Morpholine	PhSiH ₃	78

This table represents typical yields for this type of reaction, illustrating the broad scope.

Activation of Small Molecules

Hydrogen Activation

The activation of H₂ by a BPh₃-based FLP is a fundamental step in hydrogenation catalysis. The process involves the heterolytic cleavage of the H-H bond, forming a phosphonium or ammonium cation and a hydridoborate anion. The reaction between tBu₃P and BPh₃ with H₂ has been shown to produce the corresponding salt, [tBu₃PH][HBPh₃], albeit in moderate yield (33%) after 24 hours, indicating a less exergonic reaction compared to more Lewis acidic boranes.[2][4]

Table 3: H₂ Cleavage with BPh₃-based FLPs

Lewis Acid	Lewis Base	Product	Yield (%)	Time (h)
BPh ₃	tBu ₃ P	[tBu ₃ PH][HBPh ₃]	33	24
BPh ₃	Phosphazene	[Phosphazenum] [HBPh ₃]	85	< 1
BPh ₃	Verkade base	[Verkadenium] [HBPh ₃]	71	< 1

Data compiled from literature reports.[\[2\]](#)[\[4\]](#)

Carbon Dioxide Reduction

Triphenylborane can catalyze the hydrosilylation of CO₂ in highly polar, aprotic solvents, leading selectively to silyl formates.[\[5\]](#) This transformation is a valuable method for the chemical fixation of CO₂.

Protocol 5.1: BPh₃-Catalyzed Hydrosilylation of CO₂[\[5\]](#)

Materials:

- **Triphenyl borate (BPh₃)**
- Silane (e.g., triethylsilane)
- Polar, aprotic solvent (e.g., DMF or DMSO)
- CO₂ (balloon or pressurized)
- Reaction vessel (e.g., Schlenk tube or autoclave)

Procedure:

- In an oven-dried reaction vessel, dissolve **triphenyl borate** (catalytic amount, e.g., 5 mol%) in the chosen solvent under a CO₂ atmosphere.
- Add the silane to the solution.
- Stir the reaction mixture under a CO₂ atmosphere at the desired temperature (e.g., room temperature to 60 °C).
- Monitor the reaction progress by techniques such as NMR spectroscopy to observe the formation of the silyl formate.
- Upon completion, the product can be isolated or analyzed directly from the reaction mixture.

Table 4: BPh₃-Catalyzed Hydrosilylation of CO₂

Silane	Solvent	Temperatur e (°C)	Time (h)	Product	Selectivity (%)
Triethylsilane	DMF	25	24	Silyl formate	>95
Phenylsilane	DMSO	60	12	Silyl formate	>95

Data reflects the high selectivity reported for this catalytic system.[\[5\]](#)

Conclusion

Triphenyl borate is a versatile and accessible Lewis acid for a range of applications in frustrated Lewis pair chemistry. Its moderate Lewis acidity provides a unique reactivity profile that is complementary to that of stronger borane Lewis acids. The protocols and data presented herein offer a starting point for researchers and professionals in drug development and materials science to explore the potential of **triphenyl borate** in metal-free catalysis. The operational simplicity and, in some cases, enhanced functional group tolerance make BPh₃-based FLPs an attractive option for the development of sustainable chemical methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104530108A - Triphenyl borate synthesis method with high conversion rate - Google Patents [patents.google.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Triphenyl Borate in Frustrated Lewis Pair (FLP) Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b123525#triphenyl-borate-in-frustrated-lewis-pair-flp-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com